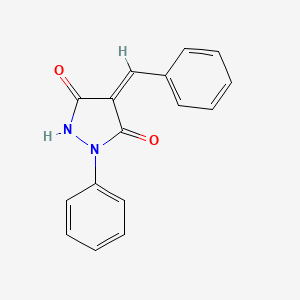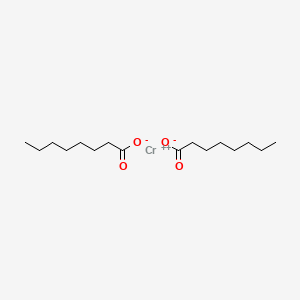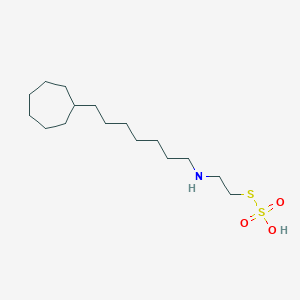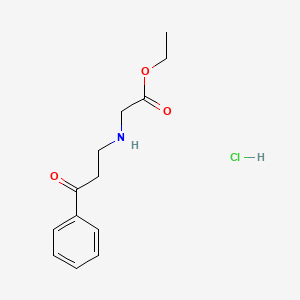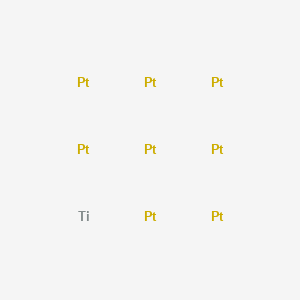
Platinum--titanium (8/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum–titanium (8/1) is a bimetallic compound composed of platinum and titanium in an 8:1 ratio. This compound is of significant interest due to its unique properties, which combine the excellent chemical stability and catalytic activity of platinum with the corrosion resistance and cost-effectiveness of titanium. These attributes make it a valuable material in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of platinum–titanium (8/1) can be achieved through several methods, including explosive welding, electroplating, and chemical vapor deposition. Explosive welding involves joining platinum foil and titanium sheet through localized melting and intense mechanical mixing, resulting in a straight metallurgical reaction layer . Electroplating involves depositing a platinum coating on a titanium substrate under controlled plating conditions . Chemical vapor deposition can also be used to produce a platinum-coated titanium plate, although this method may introduce oxide phases that could affect performance .
Industrial Production Methods: In industrial settings, the production of platinum–titanium (8/1) often involves the use of magnetron sputtering to create a titanium film, followed by electrochemical deposition of platinum. This method allows for the fabrication of electrodes with high catalytic activity and efficiency . The process is environmentally friendly and cost-effective, as it can utilize platinum-containing wastes for electrodeposition .
化学反应分析
Types of Reactions: Platinum–titanium (8/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, platinum nanoparticles on titanium oxide can catalyze the conversion of benzyl alcohols to ethers under specific conditions . Additionally, platinum-decorated titanium dioxide nanosheets exhibit efficient photoelectrocatalytic hydrogen evolution reactions .
Common Reagents and Conditions: Common reagents used in reactions involving platinum–titanium (8/1) include hydrogen peroxide for oxidation reactions and sodium borohydride for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pressures to optimize the catalytic activity of the compound .
Major Products: The major products formed from reactions involving platinum–titanium (8/1) depend on the specific reaction conditions and substrates used. For example, the oxidation of benzyl alcohols can yield benzaldehydes or ethers, while hydrogen evolution reactions produce hydrogen gas .
科学研究应用
Platinum–titanium (8/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including hydrogen evolution and oxidation reactions . In biology and medicine, platinum–titanium (8/1) is explored for its potential in drug delivery systems and as a component in biomedical implants due to its biocompatibility and corrosion resistance . In industry, it is utilized in the production of electrodes for electrochemical processes and as a coating material for enhancing the durability and performance of various components .
作用机制
The mechanism of action of platinum–titanium (8/1) involves its catalytic properties, which are primarily attributed to the platinum component. Platinum acts as a catalyst by facilitating the transfer of electrons in redox reactions, thereby lowering the activation energy required for these reactions to occur . The titanium component provides structural support and enhances the overall stability and durability of the compound. The combination of these elements results in a highly efficient and robust catalyst for various chemical processes.
相似化合物的比较
Platinum–titanium (8/1) can be compared to other bimetallic compounds such as platinum–ruthenium and platinum–palladium. While all these compounds exhibit excellent catalytic properties, platinum–titanium (8/1) stands out due to its superior corrosion resistance and cost-effectiveness . Additionally, titanium-based compounds, such as titanium dioxide, are known for their photocatalytic properties, which can be further enhanced by the addition of platinum .
List of Similar Compounds:- Platinum–ruthenium
- Platinum–palladium
- Titanium dioxide
- Titanium–nickel
属性
CAS 编号 |
12166-04-0 |
|---|---|
分子式 |
Pt8Ti |
分子量 |
1608.5 g/mol |
IUPAC 名称 |
platinum;titanium |
InChI |
InChI=1S/8Pt.Ti |
InChI 键 |
CWECTMYMRQNQRP-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


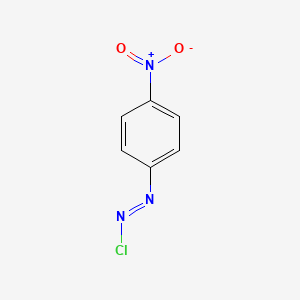
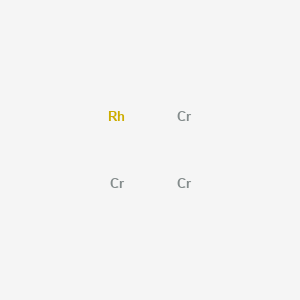
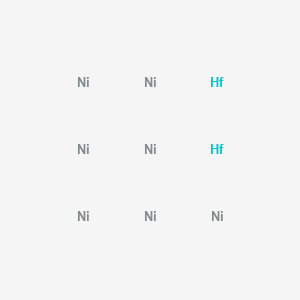
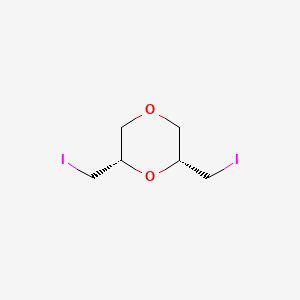
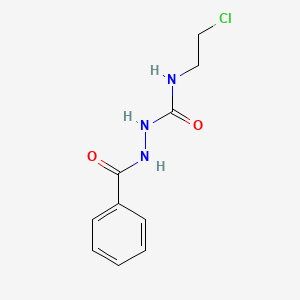

![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)


